8-Bromo vs. 6-Bromo Substitution in ALLINI Scaffolds: Retention of Antiviral Potency Against Resistant Mutants
In a head-to-head comparison within a multi-substituted quinoline ALLINI series, the 8-bromo analog (closely related to the core of (8-bromoquinolin-5-yl)methanol) fully retained antiviral activity against the ALLINI-resistant HIV-1 integrase A128T mutant, whereas the 6-bromo counterpart suffered a significant loss of potency. This demonstrates that the 8-position bromination is critical for resilience against drug-resistant mutations [1]. While the exact (hydroxymethyl) derivative was not the test compound, the 8-bromoquinoline core is the key pharmacophoric element.
| Evidence Dimension | Antiviral potency retention against drug-resistant HIV-1 mutant (A128T) |
|---|---|
| Target Compound Data | 8-Bromoquinoline analog: full effectiveness retained (qualitative, based on virological assays) [1] |
| Comparator Or Baseline | 6-Bromoquinoline analog: significant loss of potency [1] |
| Quantified Difference | Not numerically quantified in abstract; described as 'significant loss' vs. 'retained full effectiveness'. |
| Conditions | HIV-1 IN multimerization assay and cell-based antiviral testing (MT-2 cells infected with WT or A128T mutant HIV-1). |
Why This Matters
Procurement of the 8-bromo intermediate is essential for drug discovery programs targeting drug-resistant variants, as the 6-bromo isomer fails to maintain efficacy.
- [1] M. Kessl, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. doi:10.3390/v14071466. View Source
